2-Diazonio-3-ethoxy-1-[(furan-2-yl)methoxy]-3-oxoprop-1-en-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-3-ethoxy-1-[(furan-2-yl)methoxy]-3-oxoprop-1-en-1-olate is a complex organic compound characterized by its unique structure, which includes a diazonium group, an ethoxy group, and a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-3-ethoxy-1-[(furan-2-yl)methoxy]-3-oxoprop-1-en-1-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures to ensure the stability of the diazonium intermediate .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with additional considerations for safety, yield optimization, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-3-ethoxy-1-[(furan-2-yl)methoxy]-3-oxoprop-1-en-1-olate can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to changes in its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated, cyanated, or thiolated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Diazonio-3-ethoxy-1-[(furan-2-yl)methoxy]-3-oxoprop-1-en-1-olate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Diazonio-3-ethoxy-1-[(furan-2-yl)methoxy]-3-oxoprop-1-en-1-olate involves its ability to act as an electrophile in various chemical reactions. The diazonium group is particularly reactive, allowing the compound to participate in substitution and coupling reactions. The furan ring can also engage in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Diazonio-3-methoxy-1-[(furan-2-yl)methoxy]-3-oxoprop-1-en-1-olate: Similar structure but with a methoxy group instead of an ethoxy group.
2-Diazonio-3-ethoxy-1-[(thiophen-2-yl)methoxy]-3-oxoprop-1-en-1-olate: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
2-Diazonio-3-ethoxy-1-[(furan-2-yl)methoxy]-3-oxoprop-1-en-1-olate is unique due to the combination of its diazonium group, ethoxy group, and furan ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science .
Properties
CAS No. |
195144-96-8 |
---|---|
Molecular Formula |
C10H10N2O5 |
Molecular Weight |
238.20 g/mol |
IUPAC Name |
1-O-ethyl 3-O-(furan-2-ylmethyl) 2-diazopropanedioate |
InChI |
InChI=1S/C10H10N2O5/c1-2-15-9(13)8(12-11)10(14)17-6-7-4-3-5-16-7/h3-5H,2,6H2,1H3 |
InChI Key |
ZDBRTNABHDSIJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C(=O)OCC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.